Thymidine, 3',5'-bis-O-(4-methylphenyl)-(9CI)
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Overview
Description
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) is a modified nucleoside derivative of thymidine Thymidine itself is one of the four nucleosides in DNA, playing a crucial role in the replication and repair of genetic material
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine. This can be achieved through the use of 4-methylphenyl groups under specific reaction conditions. For instance, the triphenylmethyl (Tr) group undergoes a transfer (transetherification or disproportionation) between the molecules of 5’-O-Tr-2’-deoxynucleosides in a process mediated by anhydrous sulfates of copper(II), iron(II), or nickel(II) to yield mixtures of 3’,5’-bis-O-Tr and 3’-O-Tr products .
Industrial Production Methods
Industrial production methods for Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) would likely involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: The 4-methylphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous sulfates of copper(II), iron(II), or nickel(II) for transetherification or disproportionation reactions . Other reagents may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thymidine derivatives.
Scientific Research Applications
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Mechanism of Action
The mechanism of action of Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) involves its incorporation into DNA, where it can interfere with normal nucleic acid synthesis. The 4-methylphenyl groups at the 3’ and 5’ positions may hinder the activity of DNA polymerases, leading to the inhibition of DNA replication and repair. This can result in the disruption of cellular processes and potentially induce cell death in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The unmodified nucleoside, essential for DNA synthesis.
3’,5’-bis-O-(T-butyldimethylsilyl)thymidine: Another protected form of thymidine used in synthetic chemistry.
5-fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
Thymidine, 3’,5’-bis-O-(4-methylphenyl)-(9CI) is unique due to the specific modification at the 3’ and 5’ positions with 4-methylphenyl groups
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-methyl-1-[(2R,4S,5R)-4-(4-methylphenoxy)-5-[(4-methylphenoxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H26N2O5/c1-15-4-8-18(9-5-15)29-14-21-20(30-19-10-6-16(2)7-11-19)12-22(31-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1 |
InChI Key |
ILHDPSPXTQIHNL-BHDDXSALSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC4=CC=C(C=C4)C |
Origin of Product |
United States |
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